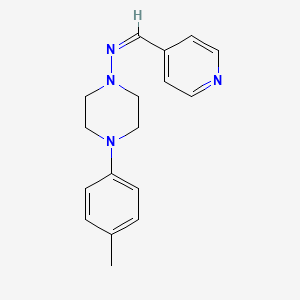
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine
Descripción general
Descripción
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine, also known as MPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including monoamine oxidase, acetylcholinesterase, and 5-HT2A receptors. This compound has also been investigated for its potential as an anti-inflammatory and anti-tumor agent.
Mecanismo De Acción
The mechanism of action of 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to exhibit potent activity against several enzymes and receptors, leading to a variety of effects. For example, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which can have antidepressant and anxiolytic effects. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activity, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for further research. It also exhibits potent activity against several enzymes and receptors, making it a promising candidate for further study. However, there are also some limitations to its use. For example, the mechanism of action of this compound is not fully understood, which could make it difficult to develop effective therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine. One potential direction is to investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop effective therapeutic applications. Overall, this compound is a promising compound with potential applications in various diseases, and further research is needed to fully explore its potential.
Propiedades
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-15-2-4-17(5-3-15)20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h2-9,14H,10-13H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNAKOYHJUOKBR-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



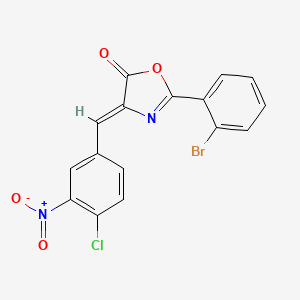
![N'-(2-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897379.png)
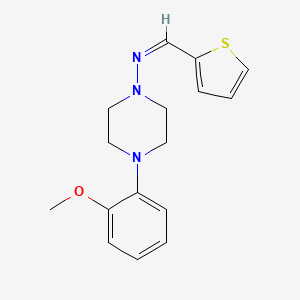
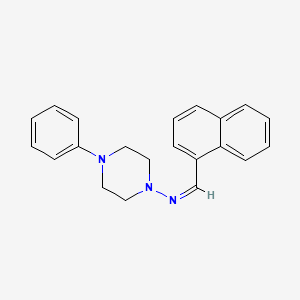

![ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3897413.png)
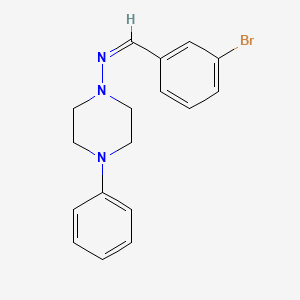
amino]methyl}-2-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3897430.png)
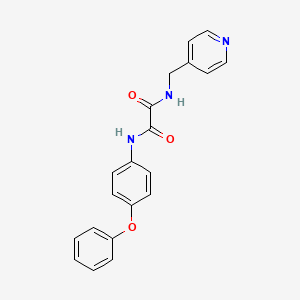
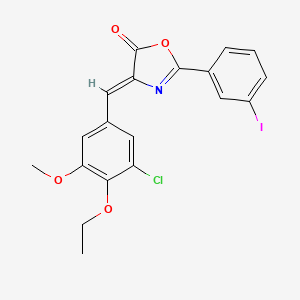
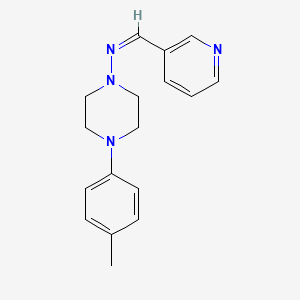
![methyl 4-{[(4-phenyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B3897476.png)
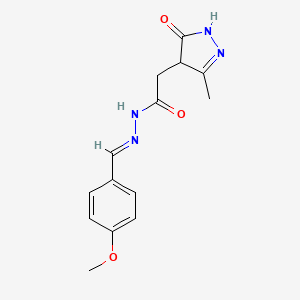
![4-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3897494.png)